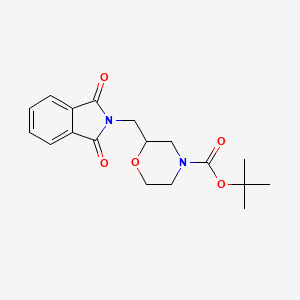
叔丁基2-((1,3-二氧代异吲哚啉-2-基)甲基)吗啉-4-羧酸酯
描述
“tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate” is a chemical compound with the molecular formula C18H22N2O5 . It is a derivative of isoindoline, a bicyclic compound consisting of a benzene ring fused to a seven-membered nitrogen-containing ring .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate” includes a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains an isoindoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a seven-membered nitrogen-containing ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 346.38 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available from the current data .科学研究应用
合成和化学应用
氨基酸衍生物的点击化学: Patil & Luzzio (2017) 展示了叔丁基衍生物在点击化学中用于合成三唑基丙氨酸类似物的用途。此过程涉及选择性烷基化和点击反应,从而产生一系列游离羧酸的 N-异吲哚啉基-1,2,3-三唑基丙氨酸衍生物,这些衍生物在非天然氨基酸衍生物的开发中具有重要意义 (Patil & Luzzio, 2017).
恶唑啉衍生物的加氢甲酰化: Kollár & Sándor (1993) 报告了 (2R)-2-叔丁基-Δ4-1,3-恶唑啉-3-羧酸甲酯的加氢甲酰化,生成对于合成手性氨基酸衍生物很重要的甲酰基产物 (Kollár & Sándor, 1993).
抗菌酰胺合成: Nagavelli 等人 (2014) 合成了硫代吗啉羧酸酯的新酰胺,显示出中度至良好的抗菌和抗真菌活性。这项研究突出了叔丁基衍生物在开发新型抗菌剂中的潜力 (Nagavelli 等人, 2014).
有机化学和材料科学中的应用
环己二烯的合成: Komissarov 等人 (1991) 探讨了新型空间位阻环己二烯的非凡合成和热致变色性质,展示了叔丁基衍生物在创造具有独特热性质的材料中的作用 (Komissarov 等人, 1991).
晶体结构分析: Wang 等人 (2011) 研究了叔丁基吗啉羧酸酯化合物的晶体结构,提供了对分子相互作用和结构特征的见解,这些特征对于开发新的化学实体至关重要 (Wang 等人, 2011).
太阳能电池改进: Wu 等人 (2009) 在染料敏化太阳能电池中使用了含有叔丁基衍生物的羧化花青染料,以提高光电转换效率。这项研究展示了这些化合物在可再生能源技术中的应用 (Wu 等人, 2009).
新型合成和药理学见解
化学选择性叔丁氧羰基化: Ouchi 等人 (2002) 讨论了新型叔丁氧羰基化试剂在化学选择性反应中的用途,突出了叔丁基衍生物在有机合成中的多功能性 (Ouchi 等人, 2002).
p38α MAP 激酶抑制剂研究: Regan 等人 (2003) 探讨了叔丁基吡唑基化合物的构效关系,为自身免疫性疾病的治疗开发提供了有价值的信息 (Regan 等人, 2003).
安全和危害
作用机制
Target of action
The compound contains an indole nucleus, which is a common structure in many bioactive compounds . Compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that “(N-BOC-Morpholin-2-yl)methyl phthalimide” could potentially interact with a variety of cellular targets.
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways that “(N-BOC-Morpholin-2-yl)methyl phthalimide” might affect. Given the wide range of activities associated with indole derivatives , it’s likely that the compound could influence multiple pathways.
Result of action
The molecular and cellular effects of “(N-BOC-Morpholin-2-yl)methyl phthalimide” would depend on its specific targets and mode of action. As mentioned, indole derivatives can have a wide range of biological activities , so the compound could potentially have diverse effects at the molecular and cellular level.
生化分析
Biochemical Properties
tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate plays a crucial role in biochemical reactions due to its unique structure. The compound interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in the synthesis of heterocyclic compounds, which are essential in pharmaceutical synthesis . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, thereby modulating their activity.
Cellular Effects
The effects of tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression . At higher doses, it can cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of heterocyclic compounds . The compound’s influence on metabolic flux and metabolite levels has been studied, revealing its potential to alter the balance of metabolic intermediates within cells.
Transport and Distribution
The transport and distribution of tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, thereby influencing its activity and function. The compound’s distribution within tissues is also a critical factor that determines its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate is essential for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its ability to modulate cellular processes effectively.
属性
IUPAC Name |
tert-butyl 2-[(1,3-dioxoisoindol-2-yl)methyl]morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-18(2,3)25-17(23)19-8-9-24-12(10-19)11-20-15(21)13-6-4-5-7-14(13)16(20)22/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEBKFZXBQXUAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2609922.png)
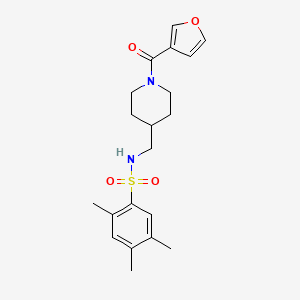
![2-Chloro-N-[4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide](/img/structure/B2609924.png)
![2-cyano-N-[2-(4-methoxyphenyl)ethyl]-3-(3-methylfuran-2-yl)prop-2-enamide](/img/structure/B2609928.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane](/img/structure/B2609929.png)

![7-[(2-chlorophenyl)methyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione](/img/structure/B2609932.png)

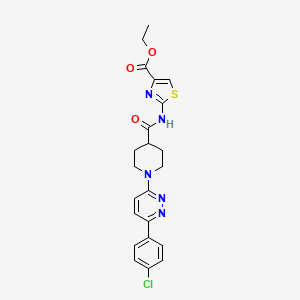

![furan-2-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2609938.png)
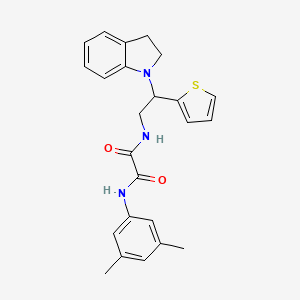
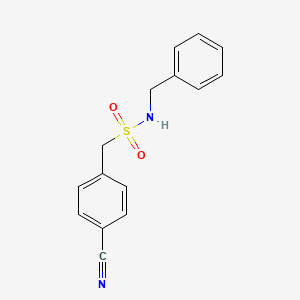
![Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2609944.png)
